

experimental protocol for lodol-catalyzed reactions

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An overview of experimental protocols for reactions catalyzed by molecular iodine (I₂) and hypervalent iodine compounds, powerful tools in modern organic synthesis. These catalysts offer an inexpensive, low-toxicity, and environmentally benign alternative to traditional metal catalysts for a variety of transformations.

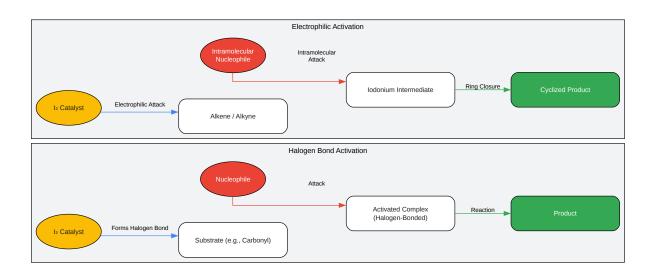
lodine's catalytic activity stems from its ability to act as a Lewis acid or a halogen-bond donor, activating substrates for nucleophilic attack.[1][2] This principle is applied in a wide array of reactions, including the formation of C-O, C-N, and C-C bonds, making it a versatile asset for researchers in synthetic chemistry and drug development.[3]

This document provides detailed application notes and protocols for key iodine-catalyzed reactions, including the synthesis of benzofurans, spirocycles, and cyclic ethers.

General Mechanisms in Iodine Catalysis

Molecular iodine can activate substrates through several pathways. A common mechanism involves the formation of a halogen bond with an electron-rich atom (like oxygen or nitrogen), which increases the electrophilicity of the substrate. In reactions involving alkenes or alkynes, iodine acts as an electrophile, forming an iodonium intermediate that is highly susceptible to nucleophilic attack.[1]





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Caption: General activation modes in iodine-catalyzed reactions.

Application Note 1: Synthesis of 2-Arylbenzofurans via Hypervalent Iodine(III)-Catalyzed Oxidative Cyclization

This protocol describes an efficient, metal-free method for synthesizing 2-arylbenzofurans from readily available o-hydroxystilbenes. The reaction utilizes a catalytic amount of a hypervalent iodine(III) reagent, (diacetoxyiodo)benzene (PIDA), with m-chloroperbenzoic acid (m-CPBA) as



the terminal oxidant.[4] This transformation proceeds in good to excellent yields under mild conditions.[4]

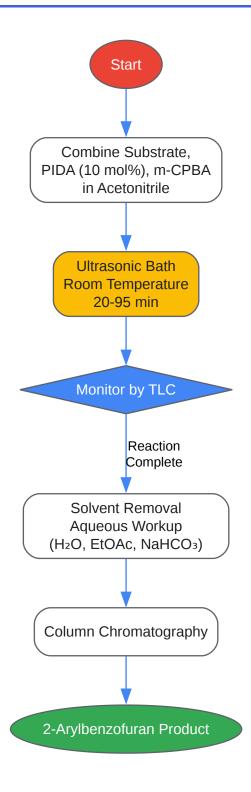
Experimental Protocol

A general procedure for the hypervalent iodine-catalyzed synthesis of 2-arylbenzofurans is as follows[4]:

- To a reaction vessel, add the o-hydroxystilbene substrate (0.5 mmol, 1.0 equiv), (diacetoxyiodo)benzene (PIDA) (16.1 mg, 0.05 mmol, 10 mol%), and m-CPBA (~70% pure, 246 mg, 1.0 mmol, 2.0 equiv).
- Add acetonitrile (MeCN) (5 mL) to the mixture.
- Irradiate the mixture in an ultrasonic bath at room temperature for the time specified in Table 1 (typically 20–95 minutes).
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Once the reaction is complete, remove the MeCN under reduced pressure.
- Add water (10 mL) to the residue and extract the mixture with ethyl acetate (3 x 10 mL).
- Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel to afford the desired 2arylbenzofuran.

Experimental Workflow Diagram





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Caption: Workflow for synthesizing 2-arylbenzofurans.

Representative Data



The protocol is effective for a range of substituted o-hydroxystilbenes, with tolerance for both electron-donating and electron-withdrawing groups.[4]

Entry	Ar (in o- hydroxystilbene)	Time (min)	Yield (%)[4]
1	C ₆ H ₅	30	83
2	4-MeC ₆ H ₄	25	89
3	4-MeOC ₆ H ₄	20	88
4	4-FC ₆ H ₄	40	79
5	4-CIC ₆ H ₄	45	76
6	4-BrC ₆ H ₄	50	75
7	2-Naphthyl	35	85

Application Note 2: Iodine-Catalyzed Cascade Annulation for Spirocyclic Benzofuran–Furocoumarins

This protocol details an innovative one-pot synthesis of spirocyclic benzofuran—furocoumarins through a cascade reaction of 4-hydroxycoumarins and aurones.[5] The reaction is catalyzed by molecular iodine and proceeds via a sequence of Michael addition, iodination, and intramolecular nucleophilic substitution, affording products in high yields with excellent stereoselectivity.[5]

Experimental Protocol

The optimized general procedure for the synthesis of spirocyclic benzofuran–furocoumarins is as follows[5]:

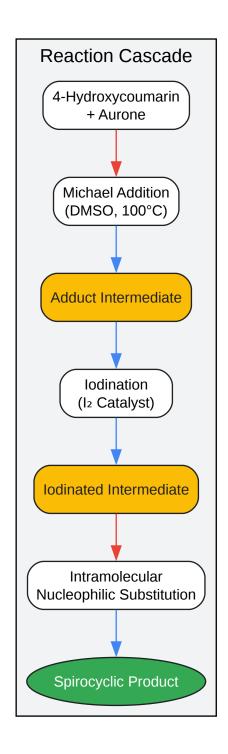
Add 4-hydroxycoumarin (0.375 mmol, 1.5 equiv), aurone (0.25 mmol, 1.0 equiv), molecular iodine (I₂) (12.7 mg, 0.05 mmol, 20 mol%), and tetra-n-butylammonium chloride (TEBAC) (27.8 mg, 0.1 mmol, 40 mol%) to a reaction tube.



- Add dimethyl sulfoxide (DMSO) (0.5 mL).
- Heat the reaction mixture at 100 °C for 16 hours under an air atmosphere.
- After cooling to room temperature, add water (5 mL) and stir for 10 minutes.
- Collect the resulting precipitate by vacuum filtration.
- Wash the solid with water and then with a cold mixture of petroleum ether and ethyl acetate (10:1 v/v).
- Dry the solid under vacuum to obtain the pure spirocyclic product.

Proposed Reaction Mechanism Diagram





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Caption: Proposed mechanism for spirocycle synthesis.

Representative Data



This method demonstrates a broad substrate scope, accommodating various substituents on both the aurone and 4-hydroxycoumarin starting materials.[5]

Entry	Aurone R¹	4- Hydroxycoumarin R ²	Yield (%)[5]
1	Н	Н	82
2	4-Me	Н	91
3	4-F	н	85
4	4-Cl	Н	87
5	2-Br	Н	78
6	Н	6-CI	99
7	4-Cl	6-CI	95
8	4-Cl	6-Br	96

Application Note 3: Intramolecular Hydroalkoxylation of Unactivated Alkenes

This protocol outlines a novel catalytic system for the intramolecular hydroalkoxylation of unactivated alkenes to form cyclic ethers. The reaction is co-catalyzed by molecular iodine and phenylsilane (PhSiH₃), which in situ generate the active catalytic species, iodophenylsilane (PhSiH₂I).[6][7] This system is effective for a variety of substituted alkenes, proceeding efficiently at room temperature.[6]

General Experimental Protocol

While specific substrate-by-substrate details vary, a general procedure is as follows[6][7]:

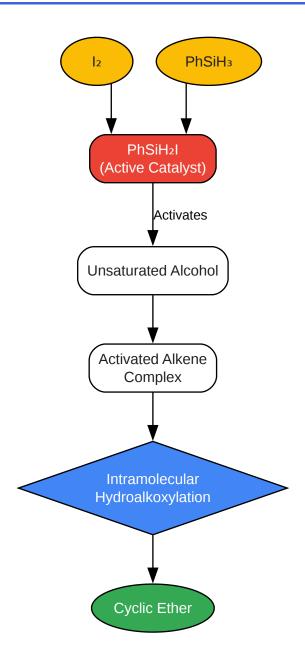
- In an inert atmosphere glovebox or using Schlenk techniques, dissolve the unsaturated alcohol substrate (1.0 equiv) in a dry, non-polar solvent (e.g., dichloromethane or toluene).
- Add molecular iodine (I₂) (typically 5-10 mol%).



- Add phenylsilane (PhSiH₃) (typically 1.1-1.5 equiv) dropwise to the solution at room temperature.
- Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
- Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
- Perform a standard aqueous workup, followed by drying of the organic layer and solvent removal.
- Purify the crude product via flash column chromatography to yield the corresponding cyclic ether.

Logical Relationship Diagram





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Caption: Catalytic cycle for hydroalkoxylation.

Representative Data

This catalytic system has been successfully applied to form various substituted tetrahydrofuran (THF) and tetrahydropyran (THP) rings.



Entry	Substrate	Product Ring Size	Yield (%)
1	4-Penten-1-ol	5 (THF)	95
2	5-Hexen-1-ol	6 (THP)	88
3	2,2-Dimethyl-4- penten-1-ol	5 (THF)	92
4	1-Phenyl-4-penten-1- ol	5 (THF)	75 (dr 58:42)[7]
5	(E)-6-phenyl-5-hexen- 1-ol	6 (THP)	91

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